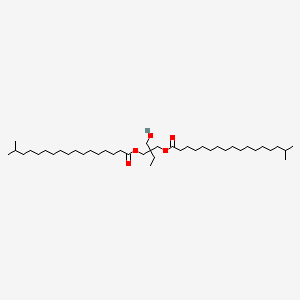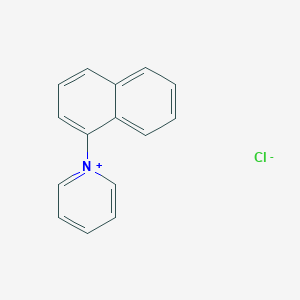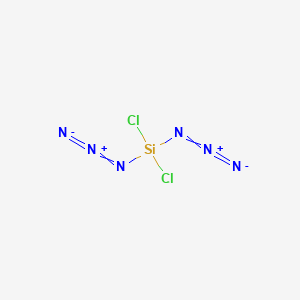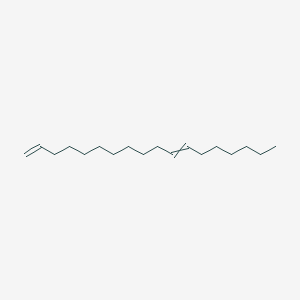![molecular formula C8H11NO2 B14478149 3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid CAS No. 71046-23-6](/img/structure/B14478149.png)
3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid is a unique compound characterized by its tricyclic structure. This compound is notable for its rigid, cage-like framework, which imparts distinct chemical and physical properties. It is used in various scientific research fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro or nitroso group.
Reduction: The carboxylic acid group can be reduced to an alcohol under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.
Major Products
Aplicaciones Científicas De Investigación
3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its use in drug development, particularly for its stability and unique structural features.
Industry: It is used in the development of new materials, such as polymers and resins, due to its rigid structure.
Mecanismo De Acción
The mechanism by which 3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The rigid structure of the compound allows for precise interactions with molecular targets, making it a valuable tool in drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
2,3-Dimethyltricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid: Contains additional methyl groups, which can influence its reactivity and physical properties.
Uniqueness
3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups within a rigid tricyclic framework. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
Propiedades
Número CAS |
71046-23-6 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-aminotricyclo[2.2.1.02,6]heptane-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-8(7(10)11)3-1-4-5(2-3)6(4)8/h3-6H,1-2,9H2,(H,10,11) |
Clave InChI |
IUDAKVCZLISFEM-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3C1C3C2(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)



![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)



![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)



